Ethyl 2-({[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a nitrobenzamido group, and a tetrahydrobenzothiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine.
Introduction of the Nitrobenzamido Group: This step involves nitration of a suitable aromatic precursor, followed by amide formation with the benzylpiperidine derivative.
Construction of the Tetrahydrobenzothiophene Core: This can be synthesized through a series of cyclization reactions, starting from appropriate thiophene precursors.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The benzylpiperidine moiety can be oxidized to form corresponding N-oxides.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its benzylpiperidine moiety.
Biological Studies: It can be used to study the interactions of nitrobenzamido derivatives with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . The nitrobenzamido group may interact with various enzymes and receptors, modulating their activity. The tetrahydrobenzothiophene core can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue that acts as a monoamine releasing agent.
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Another compound with cholinesterase inhibition activity.
Uniqueness
ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzylpiperidine moiety, a nitrobenzamido group, and a tetrahydrobenzothiophene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H33N3O5S |
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Molecular Weight |
547.7 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-benzylpiperidin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H33N3O5S/c1-2-38-30(35)27-23-10-6-7-11-26(23)39-29(27)31-28(34)24-19-22(33(36)37)12-13-25(24)32-16-14-21(15-17-32)18-20-8-4-3-5-9-20/h3-5,8-9,12-13,19,21H,2,6-7,10-11,14-18H2,1H3,(H,31,34) |
InChI Key |
XNDNEZXDHFUEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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